
1-Methyl-N-propylpiperidin-4-amine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-N-propylpiperidin-4-amine;dihydrochloride is a chemical compound with the CAS Number: 2413904-16-0 . It has a molecular weight of 229.19 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 1-Methyl-N-propylpiperidin-4-amine;dihydrochloride is 1S/C9H20N2.2ClH/c1-3-6-10-9-4-7-11 (2)8-5-9;;/h9-10H,3-8H2,1-2H3;2*1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
1-Methyl-N-propylpiperidin-4-amine;dihydrochloride is a powder that is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available data.Applications De Recherche Scientifique
Potential in Parkinsonism Research
Research has indicated the potential neurotoxicity of compounds structurally similar to 1-Methyl-N-propylpiperidin-4-amine;dihydrochloride, such as meperidine analogues, which have been associated with parkinsonism. A study highlighted a case where the abuse of a meperidine congener produced parkinsonism, suggesting damage to aminergic neurons in the substantia nigra, underscoring the importance of understanding the neurobiological impact of similar compounds (Davis et al., 1979).
Antimicrobial and Cytotoxic Activity
A series of compounds related to 1-Methyl-N-propylpiperidin-4-amine;dihydrochloride, specifically 1-methyl-N-((substituted-phenylmethylidene)-1H-benzimidazol-2-amines, have demonstrated significant antibacterial and cytotoxic activities. This suggests a potential application in developing new antimicrobial agents and exploring cancer treatment avenues (Noolvi et al., 2014).
Bioisosteric Replacements in Medicinal Chemistry
The compound's structural motif, particularly the 4-amino-N-arylpiperidine part, has been identified as an effective bioisostere for N-arylpiperazines in the development of NPY1 receptor antagonists. This application highlights the compound's relevance in designing new therapeutic agents targeting specific receptors (Luo et al., 2004).
Nucleophilic Reactivities in Organic Synthesis
Investigations into the reactivities of tertiary amines, including those structurally related to 1-Methyl-N-propylpiperidin-4-amine;dihydrochloride, have provided insights into their use in organic synthesis, particularly in reactions involving benzhydrylium ions. This research is crucial for understanding the kinetics and mechanisms of reactions involving tertiary amines (Ammer et al., 2010).
Safety and Hazards
Orientations Futures
Piperidine derivatives, which include 1-Methyl-N-propylpiperidin-4-amine;dihydrochloride, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on improving synthesis methods and exploring new pharmaceutical applications for these compounds .
Propriétés
IUPAC Name |
1-methyl-N-propylpiperidin-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2.2ClH/c1-3-6-10-9-4-7-11(2)8-5-9;;/h9-10H,3-8H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDYPMSFJTZXOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCN(CC1)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-N-propylpiperidin-4-amine;dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-(4-chlorophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2974707.png)
![N-(2,3-dimethoxybenzyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2974711.png)
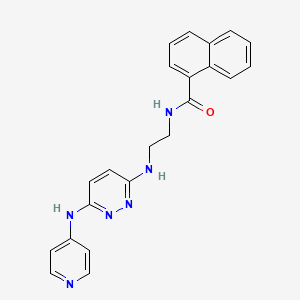
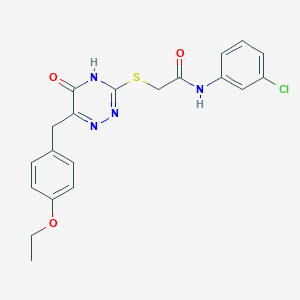
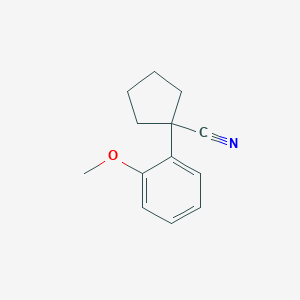

![1-[4-(prop-2-yn-1-yl)piperazin-1-yl]-2-{[2-(1H-pyrazol-1-yl)phenyl]amino}ethan-1-one](/img/structure/B2974717.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)urea](/img/structure/B2974718.png)
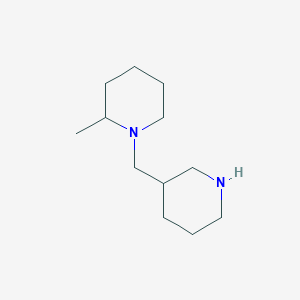

![2-(cinnamylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2974724.png)
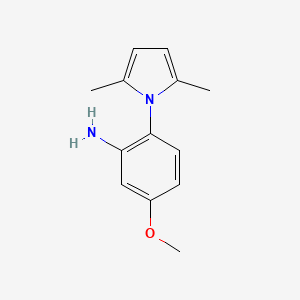

![Ethyl 2-(2-(p-tolyl)acetamido)benzo[b]thiophene-3-carboxylate](/img/structure/B2974730.png)